Product packaging for Azinphos-methyl-D6(Cat. No.:)

Azinphos-methyl-D6

Cat. No.: B1163086
M. Wt: 323.36
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azinphos-methyl-D6 (dimethyl-d6), with 2118245-28-4, is a deuterated analog of the organophosphate insecticide Azinphos-methyl. It is designed for use as an internal standard in analytical chemistry, helping to ensure accurate quantification and reliable data in complex matrices. This high-purity compound is particularly valuable for research applications involving High-Performance Liquid Chromatography (HPLC) and in the development of new pharmaceutical entities . The parent compound, Azinphos-methyl (CAS 86-50-0), is a neurotoxicant that acts as an acetylcholinesterase (AChE) inhibitor . It functions through contact and stomach action, and its toxicity is primarily due to bioactivation by cytochrome P450 enzymes to its oxygen analog (gutoxon), which potently inhibits AChE. This leads to the accumulation of acetylcholine in the nervous system, causing hyperexcitability, salivation, and bronchoconstriction, among other effects . Azinphos-methyl is highly toxic to mammals, birds, honeybees, and most aquatic life . It is not approved for use in the European Union and its registration was phased out in the United States . This product, this compound, is provided for research use only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, referring to the safety data sheet (SDS) for complete hazard information.

Properties

Molecular Formula

C₁₀H₆D₆N₃O₃PS₂

Molecular Weight

323.36

Synonyms

Phosphorodithioic Acid O,O-Dimethyl S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl] Ester-D6;  Phosphorodithioic Acid O,O-Dimethyl Ester S-Ester With 3-(Mercaptomethyl)-1,2,3-benzotriazin-4(3H)-one-D6;  1,2,3-Benzotriazine Phosphorodithioic Acid Deriv.-D

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of Azinphos Methyl D6

Strategies for Deuterium (B1214612) Incorporation at Specific Molecular Sites

The synthesis of Azinphos-methyl-D6 involves the strategic introduction of six deuterium atoms into the two methoxy (B1213986) groups attached to the phosphorus atom. This specific labeling pattern, resulting in a "(dimethyl-d6)" designation, is crucial for its function as an internal standard. sigmaaldrich.comlgcstandards.com The primary approach to achieving this involves utilizing a deuterated reagent as a precursor in the synthetic pathway.

A common synthetic route for organophosphorus pesticides like azinphos-methyl (B128773) involves the reaction of a phosphorothioic or phosphorodithioic acid with an appropriate alkylating agent. In the case of this compound, the synthesis would logically employ methanol-d4 (B120146) (CD3OD) or a related deuterated methylating agent to introduce the two trideuteriomethyl (-OCD3) groups. The general synthesis of the non-labeled azinphos-methyl proceeds via the reaction of O,O-dimethyl phosphorodithioic acid with N-(chloromethyl)benzazimide. To produce the deuterated analog, the starting material would be the deuterated O,O-dimethyl phosphorodithioic acid, which itself is synthesized from phosphorus pentasulfide and methanol-d4.

The selection of the specific molecular sites for deuterium incorporation is a critical consideration. Labeling at the methoxy groups is advantageous because these positions are generally stable and less likely to undergo hydrogen-deuterium exchange under typical analytical conditions. mdpi.com This stability ensures that the isotopic label is retained throughout the analytical process, a fundamental requirement for a reliable internal standard. mdpi.com

Advanced Spectroscopic Characterization Techniques for Purity and Isotopic Fidelity of this compound

Ensuring the chemical purity and isotopic fidelity of this compound is paramount for its use as an analytical standard. A combination of advanced spectroscopic techniques is employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for confirming the successful incorporation of deuterium and determining the isotopic purity. europa.eutandfonline.com By comparing the mass-to-charge ratio (m/z) of the deuterated compound to its non-labeled counterpart, the number of incorporated deuterium atoms can be verified. For this compound, a mass shift of +6 atomic mass units compared to azinphos-methyl would be expected. sigmaaldrich.com Techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are routinely used. europa.eutandfonline.com Isotope dilution mass spectrometry itself relies on the distinct mass of the labeled standard for quantification. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ³¹P NMR, is indispensable for structural elucidation and purity assessment.

³¹P NMR: Phosphorus-31 NMR provides information about the chemical environment of the phosphorus atom. researchgate.netarvojournals.orgnih.gov The chemical shift in the ³¹P NMR spectrum can confirm the formation of the desired phosphorodithioate (B1214789) ester linkage. uoc.gr Quantitative ³¹P NMR (qNMR) can also be a powerful tool for determining the absolute purity of organophosphorus compounds. nih.gov

Deuterium (²H) NMR: This technique can be used to directly observe the deuterium signals and confirm their location within the molecule.

The combination of these spectroscopic methods provides a comprehensive characterization of the synthesized this compound, ensuring its identity, purity, and the precise location and extent of isotopic labeling.

Optimization of Synthetic Pathways for Research-Scale Production of this compound

The production of this compound is typically on a research scale, intended for the preparation of analytical standards. europa.eu The optimization of the synthetic pathway focuses on achieving a high yield and high isotopic enrichment in a cost-effective and efficient manner.

Key considerations for optimization include:

Choice of Deuterated Reagent: The selection of the deuterated starting material is critical. The cost and availability of highly enriched deuterated reagents, such as methanol-d4, are significant factors. nih.gov

Reaction Conditions: Optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst can significantly impact the yield and purity of the final product. osti.gov For instance, controlling the reaction temperature can minimize the formation of byproducts.

Purification Methods: Efficient purification techniques are essential to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other impurities. Chromatographic methods, such as column chromatography or preparative high-performance liquid chromatography (HPLC), are commonly employed.

Scalability: While production is on a research scale, the methodology should be robust and scalable to meet the demand for analytical standards. researchgate.net

Advanced Analytical Methodologies Employing Azinphos Methyl D6

Isotope Dilution Mass Spectrometry (IDMS) for Ultra-Trace Quantitation of Azinphos-methyl (B128773) and its Metabolites

Isotope dilution mass spectrometry (IDMS) is a powerful technique for the quantitative analysis of pesticides, including azinphos-methyl. scientificlabs.co.uk The core principle of IDMS involves the addition of a known amount of an isotopically labeled standard, such as Azinphos-methyl-D6, to a sample prior to analysis. scientificlabs.co.uk This "isotope-labeled analog" has nearly identical physicochemical properties to the non-labeled target analyte and behaves similarly during sample preparation, extraction, and analysis. scientificlabs.co.uk This co-elution and co-detection allow for the correction of analyte losses during sample workup and for the mitigation of matrix effects, which are common challenges in complex environmental and food samples. scientificlabs.co.ukarxiv.org

Method Development and Validation in Complex Environmental Matrices (e.g., Water, Soil, Sediment, Air)

The development and validation of analytical methods using this compound are crucial for accurately determining the presence of azinphos-methyl in diverse and complex environmental matrices. These matrices, including water, soil, sediment, and air, often contain a multitude of interfering compounds that can complicate analysis. arxiv.orgepa.gov

For instance, the US Environmental Protection Agency (EPA) Method 1699 utilizes isotope dilution and internal standard quantitation techniques for the determination of various pesticides, including azinphos-methyl, in aqueous, solid, tissue, and biosolid matrices. epa.gov This method employs high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) and lists this compound as a labeled compound. epa.gov The validation of such methods involves assessing parameters like accuracy, precision, sensitivity, and linearity. arxiv.org A study on the analysis of 50 medium to highly polar pesticide residues in sediments demonstrated good performance with relative recoveries between 76% and 124% and relative standard deviation values below 20%. arxiv.org

In air sampling, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of organophosphorus pesticides, including azinphos-methyl and its oxon metabolite, on XAD-2 resin and polyurethane foam (PUF) matrices. nih.gov This method utilized this compound as an internal standard, achieving limits of detection (LOD) ranging from 0.15 to 1.1 ng/sample. nih.gov The validation included fortification recovery experiments, which showed recoveries between 78–113% from XAD-2 tubes and 71–108% from PUF tubes. nih.gov

The following table provides an overview of method validation parameters for the analysis of azinphos-methyl using this compound in different environmental matrices.

ParameterWaterSoil/SedimentAir (XAD-2/PUF)
Analytical Technique LC-MS/MS, GC-MS/MSLC-MS/MS, GC-MS/MSLC-MS/MS
Internal Standard This compoundThis compoundThis compound
Recovery -76-124% arxiv.org71-113% nih.gov
Precision (RSD) -<20% arxiv.org-
LOD -Low ng/g arxiv.org0.15-1.1 ng/sample nih.gov
This table is based on data from the referenced sources and is for illustrative purposes.

Mitigation of Matrix Effects and Interferences in LC-MS/MS and GC-MS/MS Systems Utilizing this compound

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, are a significant challenge in LC-MS/MS and GC-MS/MS analysis. scientificlabs.co.uk These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. scientificlabs.co.uk The use of an isotopically labeled internal standard like this compound is a highly effective strategy to mitigate these effects. scientificlabs.co.ukarxiv.org

Because this compound has chemical and physical properties nearly identical to the native azinphos-methyl, it experiences the same matrix effects. scientificlabs.co.uk By calculating the ratio of the analyte signal to the internal standard signal, the variations caused by matrix effects are effectively canceled out, leading to more accurate and reliable results. arxiv.org This approach is superior to matrix-matched calibration, which is labor-intensive and may not fully account for sample-to-sample variations in matrix composition. arxiv.org

In GC-MS/MS analysis of challenging food matrices, matrix interferences can be reduced through effective cleanup and extraction procedures. chemetrix.co.za However, the use of an internal standard remains a critical component for achieving accurate quantification over a wide dynamic calibration range. chemetrix.co.za

Quality Assurance and Quality Control Protocols in this compound Based Analytical Systems

Robust quality assurance (QA) and quality control (QC) protocols are essential for ensuring the reliability and validity of analytical data generated using this compound. These protocols are integral to methods like EPA Method 1699, which outlines specific QA/QC procedures. epa.gov

Key QA/QC measures include:

Method Blanks: Analyzing a blank sample (a matrix similar to the samples being tested but without the analyte) to check for contamination from reagents, glassware, or the analytical system. epa.gov

Spiked Samples: Fortifying blank samples with a known concentration of the analyte and the internal standard to assess the accuracy and recovery of the method. nih.gov

Calibration: Establishing a calibration curve using a series of standards with known concentrations to ensure the linearity and accuracy of the instrument's response. nih.gov For IDMS, this involves calculating the relative response factor for each analyte. thermoscientific.com

Internal Standard Response Monitoring: Monitoring the signal of this compound to ensure it remains within acceptable limits, indicating consistent performance of the analytical system.

Proficiency Testing: Participating in inter-laboratory comparison studies to assess the laboratory's performance against other laboratories. eurl-pesticides.eu

Adherence to these protocols, as outlined in guidelines such as SANCO/12682/2019, ensures that the analytical results are defensible and of high quality. eurl-pesticides.eu

Chromatographic Separation Techniques Coupled with this compound Internal Standards

This compound is widely used as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of azinphos-methyl and other pesticides. scientificlabs.co.uksigmaaldrich.com The choice between GC-MS and LC-MS/MS often depends on the properties of the analytes of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Multi-Residue Analysis

GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds, including many pesticides. scientificlabs.co.ukchemetrix.co.za In multi-residue analysis, where numerous pesticides are screened simultaneously, the use of an internal standard like this compound is crucial for accurate quantification, especially in complex matrices such as food. scientificlabs.co.ukchemetrix.co.za

The selectivity of GC coupled with tandem mass spectrometry (GC-MS/MS) provides unambiguous identification and quantification of target analytes. thermoscientific.com Methods have been developed for the analysis of over 200 pesticides in challenging food matrices using GC-MS/MS, demonstrating excellent linearity over a wide concentration range. chemetrix.co.za this compound can be used as an internal standard in such methods to correct for variations in injection volume, derivatization efficiency, and instrument response. sigmaaldrich.com

The following table summarizes typical GC-MS/MS parameters for the analysis of azinphos-methyl.

ParameterTypical Value/Condition
Column DB17MS (or similar) thermoscientific.com
Injector Splitless or PTV thermoscientific.com
Carrier Gas Helium or Hydrogen hpst.cz
MS Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) chemetrix.co.zathermoscientific.com
Internal Standard This compound thermoscientific.comsigmaaldrich.com
This table provides a general overview and specific conditions may vary based on the application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Polar and Semi-Volatile Analytes

LC-MS/MS has become the technique of choice for the analysis of polar and semi-volatile analytes, including many modern pesticides and their metabolites, which are not amenable to GC analysis without derivatization. arxiv.orggcms.cz The use of this compound as an internal standard is particularly beneficial in LC-MS/MS due to the prevalence of matrix effects in this technique. arxiv.org

LC-MS/MS methods have been developed for the simultaneous determination of a wide range of pesticides in various matrices, including food and environmental samples. arxiv.orggcms.cz For instance, a method for the analysis of 50 medium to highly polar pesticide residues in sediments utilized LC-MS/MS with an isotope dilution approach, which included this compound. arxiv.org This method demonstrated negligible matrix effects for all analytes. arxiv.org Similarly, a rapid LC-MS/MS method for the analysis of organophosphorus pesticides in air sampling matrices relied on this compound for accurate quantification. nih.gov

The following table outlines typical LC-MS/MS parameters for the analysis of azinphos-methyl.

ParameterTypical Value/Condition
Column C18 reversed-phase nih.gov
Mobile Phase Acetonitrile/Water with formic acid nih.gov
Ionization Mode Electrospray Ionization (ESI), positive mode eurl-pesticides.eu
MS Mode Multiple Reaction Monitoring (MRM) nih.goveurl-pesticides.eu
Internal Standard This compound arxiv.orgnih.gov
This table provides a general overview and specific conditions may vary based on the application.

Application of this compound as an Internal Standard in High-Throughput Residue Analysis

This compound, an isotope-labeled analog of the organophosphorus insecticide azinphos-methyl, serves a critical role as an internal standard in the quantitative analysis of pesticide residues. sigmaaldrich.comscientificlabs.co.uk Its application is particularly significant in high-throughput analytical methods, such as gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are routinely used for monitoring contaminants in various matrices. sigmaaldrich.comnih.goveurl-pesticides.eu

The primary advantage of using this compound lies in its near-identical physicochemical properties to the non-labeled native compound, azinphos-methyl. sigmaaldrich.comscientificlabs.co.uk This similarity ensures that both the deuterated standard and the target analyte exhibit the same behavior during sample extraction, cleanup, and chromatographic analysis. scientificlabs.co.uk By spiking a sample with a known concentration of this compound prior to sample preparation, any loss of the target analyte during the workup process can be accurately determined and compensated for. This technique, known as isotope dilution mass spectrometry (IDMS), is instrumental in correcting for matrix effects—a common issue in the analysis of complex samples like fruits, vegetables, and environmental solids—which can otherwise lead to inaccurate quantification. sigmaaldrich.comscientificlabs.co.uk

In high-throughput settings, where speed and efficiency are paramount, the use of robust internal standards is essential for maintaining data quality. For instance, in the multi-residue analysis of pesticides in food, this compound is employed to ensure accuracy and precision across large batches of samples. sigmaaldrich.comhpc-standards.com Research has demonstrated its use in sensitive LC-MS/MS methods for determining organophosphorus pesticides in air sampling matrices, where it is part of an internal standard solution used to construct calibration curves and quantify analytes. nih.gov

The table below summarizes findings from a study utilizing an LC-MS/MS method for the analysis of azinphos-methyl and its oxygen analog (oxon) in air sampling media, highlighting the performance of the method which relies on deuterated internal standards like this compound for accurate quantification.

AnalyteMatrixLimit of Detection (LOD) (ng/sample)Spiked Fortification Recovery (%)
Azinphos-methyl (AZM)XAD-2 Resin0.2578-113
Azinphos-methyl (AZM)Polyurethane Foam (PUF)0.2571-108
Azinphos-methyl-oxon (AZM-O)XAD-2 Resin0.1578-113
Azinphos-methyl-oxon (AZM-O)Polyurethane Foam (PUF)0.1571-108
Data derived from a study on a sensitive LC-MS/MS method for organophosphorus pesticides. nih.gov

This approach significantly enhances the reliability of results in regulatory monitoring and food safety testing, where high-throughput analysis is standard practice. restek.com

Development of Certified Reference Materials and Traceability for this compound

The reliability of analytical measurements is fundamentally dependent on the quality and traceability of the reference materials used for calibration. For this compound, the development and availability of Certified Reference Materials (CRMs) are crucial for laboratories seeking to produce scientifically valid and defensible data. nih.gov

CRMs are reference materials of the highest quality, characterized by a metrologically valid procedure for one or more properties and accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. nih.gov Several reputable producers manufacture Azinphos-methyl and its deuterated analog, this compound, as CRMs or analytical standards, often produced under the stringent requirements of ISO 17034 and in ISO/IEC 17025 accredited laboratories. gcms.czlgcstandards.comsigmaaldrich.com This dual accreditation represents the highest achievable quality level for reference material producers. gcms.cz

For laboratories accredited under ISO/IEC 17025, the use of CRMs is a mandatory requirement to establish traceability of their measurement results. gcms.cz The certificate accompanying a CRM for this compound, produced according to ISO Guide 35, includes comprehensive information such as the certified concentration and its uncertainty, which accounts for factors like material homogeneity and stability. gcms.cz

The availability of these high-purity, certified materials from various suppliers ensures that analytical chemists can accurately calibrate instrumentation, validate methods, and perform quality control checks. nih.gov This is paramount in fields like food and environmental analysis, where regulatory limits on pesticide residues are strictly enforced. hpc-standards.com

The table below lists providers of this compound and the quality standards under which they are produced, demonstrating the established framework for traceability.

Supplier/Product LineStandard TypeQuality AssuranceAvailable Formats
Sigma-Aldrich (PESTANAL®)Analytical StandardQuality Level 100, ≥98.0% purity (HPLC)Neat
Sigma-Aldrich (TraceCERT®)Certified Reference MaterialProduced under ISO/IEC 17025 and ISO 17034 accreditationNot specified
LGC StandardsReference StandardProduced in accordance with ISO/IEC 17025Not specified
Cambridge Isotope LaboratoriesAnalytical Standard98% Chemical PuritySolution
This table is a compilation of information from various suppliers of analytical standards. sigmaaldrich.comgcms.czlgcstandards.comsigmaaldrich.comsigmaaldrich.comisotope.com

The rigorous process of creating and certifying these reference materials underpins the global infrastructure for accurate and comparable pesticide residue analysis, ensuring that data generated by different laboratories are reliable and traceable to international standards.

Environmental Fate and Transport Studies of Azinphos Methyl Utilizing Deuterated Analogs

Degradation Kinetics and Mechanistic Pathways in Environmental Compartments

The degradation of azinphos-methyl (B128773) in the environment is governed by a combination of biological and chemical processes. The use of Azinphos-methyl-D6 as a surrogate in laboratory and field studies enables researchers to distinguish between the parent compound and its transformation products, thereby providing accurate data on its persistence and the mechanisms of its breakdown.

Microbial Transformation and Biodegradation Processes in Soil and Aquatic Systems

Microbial activity is a significant factor in the degradation of azinphos-methyl in both soil and aquatic environments. apvma.gov.auapvma.gov.au Studies have shown that the half-life of azinphos-methyl in soil is highly dependent on the presence of microorganisms. apvma.gov.auapvma.gov.au Under aerobic conditions, the half-life is moderate, ranging from 21 to 49 days, while under anaerobic conditions, it is somewhat slower, with a half-life of 68 days. apvma.gov.au In contrast, under sterile conditions, the half-life can extend to 355 days, highlighting the critical role of microbial degradation. apvma.gov.auapvma.gov.au The primary metabolites formed through microbial action are typically a group of benzazimides and anthranilic acid, which can eventually be mineralized to carbon dioxide. apvma.gov.auapvma.gov.au

In aquatic systems, biodegradation is also a key process for the dissipation of azinphos-methyl. ca.gov The half-life in the aquatic phase of mesocosm studies was observed to be approximately 1 to 2 days. apvma.gov.auapvma.gov.au The rapid degradation in these systems is attributed to a combination of microbial action and other degradation pathways. ca.gov

Table 1: Microbial Degradation Half-life of Azinphos-methyl

Condition Half-life Reference
Aerobic Soil 21-49 days apvma.gov.au
Anaerobic Soil 68 days apvma.gov.au
Sterile Soil 355 days apvma.gov.au
Aquatic Mesocosm 1-2 days apvma.gov.auapvma.gov.au

Photolytic and Hydrolytic Degradation Mechanisms of Azinphos-methyl Traced by this compound

Photolysis and hydrolysis are significant abiotic degradation pathways for azinphos-methyl. This compound is used as an internal standard in these studies to accurately quantify the rate of degradation of the parent compound.

Photodegradation of azinphos-methyl can occur on soil surfaces and in water. apvma.gov.au In water, the half-life due to photolysis can range from less than 0.5 to 3 days, with benzazimide and anthranilic acid being the major metabolites. apvma.gov.au On soil surfaces, photolysis is a slower process, with a calculated half-life of 232-241 days in sunlight. apvma.gov.auapvma.gov.au

Hydrolysis of azinphos-methyl is highly dependent on pH. apvma.gov.au It is relatively stable in acidic conditions (pH 4) with a half-life of about 39-42 days. apvma.gov.au However, the rate of hydrolysis increases significantly under neutral and alkaline conditions. apvma.gov.au At pH 7, the half-life is approximately 23-25 days, and at pH 9, it is much shorter, around 2-2.5 days. apvma.gov.au The primary hydrolysis products are a series of benzazimides that eventually break down to anthranilic acid. apvma.gov.au

Table 2: Abiotic Degradation of Azinphos-methyl

Degradation Pathway Medium Half-life Key Factors/Metabolites Reference
Photolysis Water <0.5 - 3 days Benzazimide, Anthranilic acid apvma.gov.au
Photolysis Soil 232-241 days Sunlight apvma.gov.auapvma.gov.au
Hydrolysis Water (pH 4) 39-42 days Benzazimides, Anthranilic acid apvma.gov.au
Hydrolysis Water (pH 7) 23-25 days Benzazimides, Anthranilic acid apvma.gov.au
Hydrolysis Water (pH 9) 2-2.5 days Benzazimides, Anthranilic acid apvma.gov.au

Temperature and Humidity Influences on Environmental Degradation Rates

Temperature and humidity play a crucial role in the degradation rate of azinphos-methyl. Studies have demonstrated that higher temperatures accelerate the breakdown of the compound. For instance, the half-life of azinphos-methyl on glass petri dishes was found to decrease significantly with increasing temperature. At 0°C, half-lives ranged from 124 to 267 days, while at 40°C, they were much shorter, ranging from 25 to 71 days, depending on the relative humidity. nih.gov

Increased humidity can also influence degradation, likely by facilitating hydrolysis and microbial activity. nih.govdcu.ie The presence of water can enhance the rate of degradation, particularly at higher temperatures. ca.gov

Table 3: Effect of Temperature on Azinphos-methyl Half-life

Temperature Relative Humidity (%) Half-life (days) Reference
0°C 60, 82, 96 124 - 267 nih.gov
20°C 60, 82, 96 89 - 231 nih.gov
40°C 60, 82, 96 25 - 71 nih.gov

Mobility and Partitioning Studies in Terrestrial and Aquatic Ecosystems

The movement and distribution of azinphos-methyl between different environmental compartments, such as soil, water, and sediment, are critical for assessing its potential for off-site transport and bioavailability. This compound is an essential tool in these studies for accurate quantification and tracking.

Soil Adsorption, Desorption, and Leaching Dynamics

The mobility of azinphos-methyl in soil is influenced by its adsorption and desorption characteristics. It is considered to have medium mobility in soils. apvma.gov.au The soil organic carbon-water (B12546825) partition coefficient (Koc) for azinphos-methyl averages around 757, indicating that it moderately adsorbs to soil particles, with the degree of adsorption strongly dependent on the organic matter content of the soil. apvma.gov.au Desorption studies have shown that azinphos-methyl can be released fairly readily from adsorption sites. apvma.gov.au

Leaching studies using soil columns have confirmed the low to medium mobility of azinphos-methyl. apvma.gov.aunih.gov In one study, after applying a significant amount of water over 45 days, 90% of the radioactivity from labeled azinphos-methyl remained in the top 5 cm of the soil column. epa.gov However, there is some evidence to suggest potential for movement to groundwater in specific geological formations like karst terrain. epa.gov

Sediment-Water Interfacial Processes and Bioavailability

In aquatic ecosystems, azinphos-methyl can partition between the water column and sediment. It has a low to medium tendency to adsorb to sediments and suspended solids. ca.gov The interaction with sediment is an important process affecting its concentration in the water and, consequently, its bioavailability to aquatic organisms. Studies have shown that azinphos-methyl can be detected in both water and sediment samples from reservoirs. mdpi.comnih.gov The partitioning behavior influences the exposure risk for benthic and pelagic organisms. The use of this compound as a surrogate standard in analytical methods allows for the reliable determination of azinphos-methyl concentrations in complex sediment matrices. csic.escsic.es

Atmospheric Transport and Transformation of Azinphos-methyl and its Oxon Analog

Once released into the atmosphere, for instance during agricultural spraying, azinphos-methyl can exist in both vapor and particulate phases. researchgate.net Its distribution between these phases is influenced by environmental conditions such as temperature and the presence of atmospheric particles. apvma.gov.au The vapor phase of azinphos-methyl is susceptible to degradation by photochemically-produced hydroxyl radicals. researchgate.net The estimated half-life for this atmospheric reaction is approximately 2.5 hours. researchgate.net

A primary transformation pathway for azinphos-methyl in the atmosphere is its oxidation to the more potent acetylcholinesterase inhibitor, azinphos-methyl-oxon (AZM-O). scholaris.canih.govnih.gov This conversion can be triggered by atmospheric oxidants like ozone and hydroxyl radicals, as well as by photodegradation. nih.gov The formation of AZM-O in the atmosphere has been confirmed in studies that detected both the parent compound and its oxon analog in air samples collected from agricultural communities. apvma.gov.auapvma.gov.aujst.go.jp

The long-range atmospheric transport of azinphos-methyl and its oxon has been a subject of limited scientific investigation, but their presence in both indoor and outdoor air of agricultural regions suggests their potential for movement from the point of application. apvma.gov.au For instance, a study in Washington State identified both azinphos-methyl and AZM-O in the outdoor air of communities near orchards. apvma.gov.au

Deuterated analogs, such as this compound, play a crucial role in these atmospheric studies. They are commonly used as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.govnih.gov The use of these isotopically labeled standards allows for precise and accurate quantification of the low concentrations of azinphos-methyl and its metabolites found in environmental samples by correcting for losses during sample preparation and analysis. researchgate.netnih.gov

Research has also explored the photodegradation of azinphos-methyl. Upon exposure to UV-A radiation, it can undergo photolysis to form various products. cdc.govresearchgate.net One identified intermediate is the highly fluorescent compound N-methylanthranilic acid, which subsequently degrades into other products. cdc.govresearchgate.net Another major photoproduct identified is benzazimide. cdc.govresearchgate.net

The following tables present data from various studies on the atmospheric presence and properties of azinphos-methyl and its oxon analog.

Table 1: Atmospheric Concentrations of Azinphos-methyl and Azinphos-methyl-oxon

LocationSample TypeConcentration Range (ng/m³)CompoundReference
Agricultural region, Washington StateMonthly outdoor air< LOD to 7.3Azinphos-methyl apvma.gov.aujst.go.jp
Agricultural region, Washington StateMonthly outdoor air< LOD to 0.8Azinphos-methyl-oxon apvma.gov.aujst.go.jp
Proximal households (≤ 250 m from application)Outdoor airSignificantly higher than non-proximalAzinphos-methyl jst.go.jp
Proximal households (≤ 250 m from application)Outdoor airSignificantly higher than non-proximalAzinphos-methyl-oxon jst.go.jp
Farmworker householdsIndoor airHigher than non-farmworker householdsAzinphos-methyl jst.go.jp

LOD: Limit of Detection

Table 2: Environmental Fate Properties of Azinphos-methyl

PropertyValueConditionsReference
Atmospheric Half-life (vapor phase)~2.5 hoursReaction with hydroxyl radicals researchgate.net
Aqueous Photolysis Half-life76.7 hourspH 4.35, 30°C researchgate.net
Soil Photolysis Half-life180 days- researchgate.net
Hydrolysis Half-life~2-2.5 dayspH 9 nih.gov
Hydrolysis Half-life~23-25 dayspH 7 nih.gov
Hydrolysis Half-life~39-42 dayspH 4 nih.gov

Metabolic Transformation of Azinphos Methyl in Non Human Biological Systems with Azinphos Methyl D6 Tracing

In Vitro Metabolic Studies in Organismal Homogenates and Cell Cultures (Excluding Human Systems)

In vitro studies using tissue homogenates and cell cultures from various non-human organisms provide a controlled environment to investigate the initial steps of Azinphos-methyl (B128773) metabolism. These systems are instrumental in identifying key biotransformation pathways and the enzymes involved.

Identification of Biotransformation Pathways and Metabolites (e.g., Oxon Formation)

The primary metabolic activation of Azinphos-methyl involves its conversion to the more toxic oxygen analog, Azinphos-methyl oxon. nih.govwikipedia.orgnih.gov This transformation is a desulfuration reaction mediated by microsomal mixed-function oxidases, particularly cytochrome P450 (CYP450) enzymes. who.intapvma.gov.au Studies using perfused mouse livers have demonstrated the formation of Azinphos-methyl oxon, indicating the liver is a primary site for this bioactivation. nih.gov

Beyond oxon formation, the metabolism of Azinphos-methyl proceeds through several detoxification pathways. These include cleavage of the P—S—C and P—O—CH3 bonds, leading to the formation of metabolites like O,O-dimethyl phosphorothioic acid and O,O-dimethyl phosphoric acid. nih.gov In rats, major urinary metabolites have been identified as cysteinylmethylbenzazimide sulfone and methylsulfonylmethyl-benzazimide, alongside other minor products. apvma.gov.auapvma.gov.au The benzotriazine moiety of the molecule is typically excreted without significant degradation. nih.gov

In vitro studies with apple cell suspension cultures showed that while a significant portion of the applied Azinphos-methyl remained unchanged, its oxon was identified as a metabolite. The major metabolites in the apple cell cultures were a conjugate of mercaptomethylbenzazimide with 2-(1-glucopyranosyl)propionic acid and monodesmethylazinphos methyl.

Table 1: Key Metabolites of Azinphos-methyl Identified in In Vitro Non-Human Systems This table is interactive. You can sort and filter the data.

Metabolite Parent System/Organism Metabolic Pathway Reference(s)
Azinphos-methyl oxon Mouse (liver) Oxidative Desulfuration (CYP450) nih.govnih.gov
O,O-dimethyl phosphorothioic acid Mouse (tissues) Hydrolysis nih.gov
O,O-dimethyl phosphoric acid Mouse (tissues) Hydrolysis nih.gov
Mercaptomethylbenzazimide Rat, Apple (cell culture) Cleavage of P-S-C bond who.int
Monodesmethylazinphos methyl Apple (cell culture) Demethylation
Cysteinylmethylbenzazimide sulfone Rat Conjugation & Oxidation apvma.gov.auapvma.gov.au

Enzymatic Activity and Induction in Non-Mammalian Models

The enzymatic processes driving Azinphos-methyl metabolism have been investigated in various non-mammalian models. In fish, cytochrome P450 enzymes are central to the transformation of pesticides. researchgate.net Liver homogenates from species like chicken have shown activity in metabolizing Azinphos-methyl through both oxidative desulfuration and demethylation systems. who.int

In invertebrates, such as the freshwater snail Chilina gibbosa, exposure to Azinphos-methyl led to a significant increase in carboxylesterase and glutathione (B108866) S-transferase (GST) activity in the hemolymph. researchgate.net Conversely, in the oligochaete Lumbriculus variegatus and the gastropod Biomphalaria glabrata, GST activity was not altered by Azinphos-methyl exposure. nih.gov Studies on Biomphalaria glabrata also revealed that cholinesterase (ChE) inhibition is a primary effect, and this inhibition can impact reproduction. researchgate.net

The induction of these enzyme systems can vary. For instance, pretreatment of mice with phenobarbital (B1680315), a known inducer of CYP450, actually led to a decrease in the production of the toxic Azinphos-methyl oxon in perfused livers. nih.gov This suggests a complex interplay where phenobarbital may enhance detoxification pathways more than the activation pathway. nih.gov

In Vivo Tracing of Azinphos-methyl-D6 and its Metabolites in Environmental Receptor Organisms

In vivo studies, particularly those employing tracers like this compound, are essential for understanding the uptake, distribution, bioaccumulation, and excretion of the pesticide and its metabolites in whole organisms within an environmental context.

Bioaccumulation and Biotransformation Kinetics in Aquatic Biota and Terrestrial Invertebrates

Azinphos-methyl is considered to have a moderate potential for bioaccumulation, with a log Kow (octanol-water partition coefficient) of 2.96. pic.intmarinebiodiversity.org In aquatic environments, its half-life can be around 26 days at 30°C and pH 7. conicet.gov.ar

Studies in aquatic invertebrates have shown varied responses. For example, in the freshwater oligochaete Lumbriculus variegatus, cholinesterase (ChE) was significantly inhibited at low concentrations of Azinphos-methyl, while carboxylesterases (CEs) were not, indicating ChE is a more sensitive biomarker in this species. conicet.gov.ar In the freshwater snail Biomphalaria glabrata, Azinphos-methyl exposure led to alterations in reproduction, which was linked to ChE inhibition. researchgate.net The amphipod Hyalella curvispina and the earthworm Eisenia andrei also exhibit decreased acetylcholinesterase (AChE) activity upon exposure. wikipedia.org

The deeper burrowing copepod Amphiascus tenuiremis showed higher bioaccumulation of Azinphos-methyl compared to the epibenthic Microarthridion littorale, which was attributed to different exposure frequencies in the sediment. researchgate.net In fish, such as rainbow trout, sublethal concentrations of Azinphos-methyl cause sustained AChE inhibition. researchgate.net The metabolism in fish can induce oxidative stress, indicated by a decrease in glutathione (GSH) and an increase in reactive oxygen species (ROS). researchgate.net

Table 2: Effects of Azinphos-methyl on Invertebrate and Fish Enzyme Systems This table is interactive. You can sort and filter the data.

Organism Enzyme(s) Affected Observed Effect Reference(s)
Lumbriculus variegatus (Oligochaete) Cholinesterase (ChE) Significant inhibition conicet.gov.ar
Biomphalaria glabrata (Snail) Cholinesterase (ChE) Inhibition, leading to reproductive effects researchgate.net
Chilina gibbosa (Snail) Carboxylesterase, GST Increased activity in hemolymph researchgate.net
Eisenia andrei (Earthworm) Acetylcholinesterase (AChE) Decreased activity wikipedia.org

Plant Uptake, Translocation, and Metabolic Activation Studies

Plants can absorb Azinphos-methyl through both their roots and leaves. nih.gov Studies using radiolabeled Azinphos-methyl on bean plants have demonstrated its translocation and metabolism following absorption. nih.govthegoodscentscompany.com Factors such as humidity and rain can increase the uptake and metabolism of the compound in plants. ca.gov

Once inside the plant, Azinphos-methyl can be metabolically activated. Cell-free extracts from the roots of broad beans (Vicia faba) have been shown to transform Azinphos-methyl into products that are mutagenic in Salmonella typhimurium strains. scielo.org.mx This indicates that plant metabolism can generate genotoxic metabolites. scielo.org.mx This activation is thought to be mediated by plant enzymes like peroxidases. scielo.org.mx

In apple trees, 14C-labeled Azinphos-methyl was found to be metabolized to a limited extent, with the primary metabolites being a conjugate of mercaptomethylbenzazimide and monodesmethylazinphos methyl. The presence of these metabolites, along with the oxon form, highlights the complex biotransformation that occurs within plant tissues.

Ecotoxicological Research and Mechanistic Investigations Using Azinphos Methyl D6

Mechanistic Investigations of Azinphos-methyl's Biological Action in Non-Target Organisms

The primary mode of action for azinphos-methyl (B128773), like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. waterquality.gov.aunih.gov This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity in both target and non-target organisms. conicet.gov.ar Research has extended beyond this primary mechanism to investigate a broader range of biochemical and physiological effects in various environmental models.

Cholinesterase Inhibition Dynamics and Biochemical Responses in Invertebrate and Vertebrate Models.nih.govnih.gov

The susceptibility to cholinesterase (ChE) inhibition by azinphos-methyl varies significantly among different species. nih.govnih.gov

In invertebrates , studies have shown differential sensitivity. For instance, the oligochaete Lumbriculus variegatus exhibits a much greater sensitivity to ChE inhibition by azinphos-methyl compared to the gastropod Biomphalaria glabrata. nih.govnih.gov Research indicated that the No-Observed-Effect Concentration (NOEC) and the 50% effect concentration (EIC50) values for ChE inhibition were 500 and 1000 times lower for L. variegatus than for B. glabrata, respectively. nih.gov Interestingly, significant ChE inhibition (up to 90%) was observed in both species without causing mortality. nih.gov In another freshwater gastropod, Biomphalaria straminea, exposure to environmental concentrations of azinphos-methyl did not lead to ChE inhibition, suggesting that some species may have ChEs that are less sensitive to organophosphates. conicet.gov.arnih.gov

In vertebrate models , such as the rainbow trout (Oncorhynchus mykiss) and the toad Bufo arenarum, azinphos-methyl exposure also leads to ChE inhibition. nih.gov O. mykiss was found to be more sensitive to azinphos-methyl than B. arenarum larvae. nih.gov A noteworthy finding is that O. mykiss can survive almost complete brain ChE inhibition, indicating a complex relationship between enzyme inhibition and lethality. nih.gov The recovery of ChE activity after exposure also differs between species, with oligochaetes showing a faster recovery than gastropods. nih.gov

Table 1: Comparative Cholinesterase Inhibition by Azinphos-methyl in Different Species

SpeciesOrganism TypeKey Findings on Cholinesterase InhibitionReference
Lumbriculus variegatusInvertebrate (Oligochaete)High sensitivity; NOEC and EIC50 values are 500 and 1000 times lower than in B. glabrata. nih.gov
Biomphalaria glabrataInvertebrate (Gastropod)Lower sensitivity compared to L. variegatus. nih.govnih.gov
Biomphalaria stramineaInvertebrate (Gastropod)ChE activity was not significantly altered by exposure to environmental concentrations. conicet.gov.arnih.gov
Oncorhynchus mykissVertebrate (Fish)More sensitive than B. arenarum; can survive almost complete brain ChE inhibition. nih.gov
Bufo arenarumVertebrate (Amphibian)Less sensitive to azinphos-methyl exposure compared to O. mykiss. nih.gov

Oxidative Stress and Detoxification Enzyme Modulation (e.g., GST, CAT, SOD).nih.govconicet.gov.ar

Beyond neurotoxicity, azinphos-methyl exposure can induce oxidative stress and alter the activity of detoxification enzymes in non-target organisms. nih.govconicet.gov.ar Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these harmful molecules. conicet.gov.ar

In the freshwater gastropod Biomphalaria straminea, while cholinesterase activity was not affected by azinphos-methyl, there were significant increases in the activities of catalase (CAT) and glutathione (B108866) S-transferase (GST) . conicet.gov.arnih.gov This suggests an activation of antioxidant and detoxification pathways in response to the pesticide. conicet.gov.ar Conversely, in the same study, superoxide dismutase (SOD) activity was not altered. conicet.gov.arnih.gov

A comparative study involving the oligochaete Lumbriculus variegatus and the gastropod Biomphalaria glabrata revealed different antioxidant responses. nih.gov In L. variegatus, exposure to azinphos-methyl led to an increase in total glutathione (t-GSH) levels, while CAT and SOD activities decreased. nih.gov In pigmented B. glabrata, SOD activity decreased, and CAT showed a transient decrease. nih.gov However, GST activity was not affected in either species by azinphos-methyl in this particular study. nih.gov These findings highlight species-specific responses to oxidative stress induced by azinphos-methyl. nih.gov

Table 2: Effects of Azinphos-methyl on Oxidative Stress and Detoxification Enzymes

Enzyme/MoleculeSpeciesObserved EffectReference
Glutathione S-transferase (GST)Biomphalaria stramineaIncreased activity conicet.gov.arnih.gov
Lumbriculus variegatus & Biomphalaria glabrataNo alteration nih.gov
Catalase (CAT)Biomphalaria stramineaIncreased activity conicet.gov.arnih.gov
Lumbriculus variegatusDecreased activity nih.gov
Pigmented Biomphalaria glabrataTransient decrease nih.gov
Superoxide Dismutase (SOD)Biomphalaria stramineaNo alteration conicet.gov.arnih.gov
Lumbriculus variegatusDecreased activity nih.gov
Pigmented Biomphalaria glabrataDecreased activity nih.gov

Application of Azinphos-methyl-D6 in Environmental Risk Assessment Methodologies (Research-Oriented)

The accurate assessment of environmental risk posed by pesticides like azinphos-methyl relies on robust analytical methods to determine their concentrations in various environmental compartments. This compound is crucial in this context as an isotopically labeled internal standard. csic.escsic.es

In research-oriented environmental risk assessment, LC-MS/MS methods are developed for the simultaneous determination of multiple pesticide residues in complex matrices like sediments. csic.es The use of this compound as a surrogate standard allows for the correction of matrix effects and variations in analytical recovery, ensuring high accuracy and precision in the quantification of the parent compound. csic.escsic.es

This analytical precision is fundamental for:

Monitoring environmental concentrations: Accurately measuring the levels of azinphos-methyl in water and sediment to determine the extent of contamination.

Exposure assessment: Providing reliable data to model the exposure of aquatic organisms to the pesticide.

Risk characterization: Comparing measured environmental concentrations with ecotoxicological data (like LC50 and NOEC values) to evaluate the potential risk to aquatic ecosystems. epa.gov For instance, risk assessments have concluded that azinphos-methyl exceeds the levels of concern for threatened and endangered freshwater fish and invertebrates due to runoff and spray drift. epa.gov

The development of these advanced analytical methods, which depend on standards like this compound, is a critical component of a comprehensive environmental risk assessment framework, enabling researchers and regulators to make informed decisions about the management of pesticide use. csic.esapvma.gov.au

Regulatory Science and Standard Setting for Azinphos Methyl Research

Role of Azinphos-methyl-D6 in Developing International Analytical Standards and Reference Methods

This compound is crucial for the development of international analytical standards and reference methods due to its function as a stable isotope-labeled (SIL) internal standard. nih.gov Its primary application is in isotope dilution mass spectrometry (IDMS), a powerful analytical technique for precise and accurate quantification. sigmaaldrich.com In this method, a known quantity of the labeled standard, this compound, is added to a sample at the beginning of the analytical process. epa.gov Because the labeled standard is chemically identical to the non-labeled target analyte (azinphos-methyl), it experiences the same physical and chemical effects during extraction, cleanup, and analysis. epa.gov Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-high resolution mass spectrometry (GC/HRMS), analysts can calculate the exact concentration of the original analyte with high accuracy, effectively correcting for matrix effects and recovery losses. epa.govthermofisher.com

The availability of this compound as a Certified Reference Material (CRM) is fundamental to this process. lgcstandards.com CRMs are produced by accredited manufacturers under stringent quality systems, such as ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). lgcstandards.comgcms.cz This ensures the material has a certified purity, concentration, and associated measurement uncertainty, providing traceability to international standards. gcms.cz Laboratories use these certified standards to calibrate their instruments and validate their analytical methods, a requirement for accreditation and for producing legally defensible data. gcms.cz For instance, EPA Method 1699, which details the determination of pesticides in various environmental matrices, utilizes isotope dilution with labeled compounds like this compound for quantification. epa.gov

The use of this compound as an internal standard is documented in numerous validated methods for analyzing pesticide residues in complex matrices such as food, water, and air samples. nih.govsigmaaldrich.comwa.gov

Table 1: Properties of this compound as an Analytical Reference Standard

PropertyValue/DescriptionSource
Chemical Name3-[bis(trideuteriomethoxy)phosphinothioylsulfanylmethyl]-1,2,3-benzotriazin-4-one lgcstandards.com
SynonymsAzinphos-methyl (B128773) D6 (dimethyl D6), Methyltriazotin-d6 sigmaaldrich.comlgcstandards.com
Molecular FormulaC₁₀D₆H₆N₃O₃PS₂ sigmaaldrich.com
Molecular Weight323.36 g/mol sigmaaldrich.comlgcstandards.com
Unlabeled CAS Number86-50-0 lgcstandards.com
Typical FormatNeat solid or in solution (e.g., Acetone, Acetonitrile) sigmaaldrich.comlgcstandards.com
Common Analytical UseIsotope-labeled internal standard for GC-MS and LC-MS/MS analysis nih.govsigmaaldrich.com
Quality LevelPESTANAL®, Certified Reference Material (CRM), Analytical Standard sigmaaldrich.comlgcstandards.com
Relevant Accreditations for ProductionISO 17034, ISO/IEC 17025 lgcstandards.comgcms.cz

Inter-laboratory Comparison and Proficiency Testing Programs for Pesticide Residue Analysis

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) programs are essential components of quality assurance for laboratories conducting pesticide residue analysis. eurl-pesticides.eueurl-pesticides.eu These programs allow laboratories to assess their analytical performance against their peers and a reference value, thereby demonstrating the reliability and comparability of their results. eurl-pesticides.eu Regulatory bodies and accreditation organizations, such as those following ISO/IEC 17025, often mandate participation in PT schemes. gcms.cz

While PT schemes may not be designed for a single compound, they typically include a suite of relevant pesticides, including azinphos-methyl. bam.deuaeu.ac.ae For example, the AOAC International Proficiency Testing Program covers azinphos-methyl among many other pesticides. bam.de To participate successfully, laboratories must employ highly accurate and sensitive analytical methods. The use of stable isotope-labeled internal standards like this compound is a key element of the high-performance methods (e.g., LC-MS/MS) that enable laboratories to meet the stringent requirements of these programs. nih.gov

The adoption of methods incorporating this compound contributes to improved performance in ILCs. A study comparing an LC-MS/MS method using labeled internal standards with a traditional GC-MS method demonstrated a limit of quantification (LOQ) that was 100 times lower. nih.gov Such significant improvements in sensitivity and accuracy are critical for detecting residues at the low maximum residue levels (MRLs) set by regulatory authorities and for achieving satisfactory scores in PT exercises. eurl-pesticides.eueurl-pesticides.eu European Union guidelines for analytical quality control explicitly recognize the value of using co-eluting labeled internal standards to compensate for matrix effects and recovery losses, which is a key factor in producing accurate data for PT schemes and other inter-laboratory studies. eurl-pesticides.eu

Table 2: Example of Inter-laboratory Method Comparison for Pesticide Analysis

ParameterUW Laboratory (LC-MS/MS with ISTD*)CDPR Laboratory (GC-MS)Source
AnalyteChlorpyrifos (CPF)Chlorpyrifos (CPF) nih.gov
Limit of Quantification (LOQ)2 ng/sample200 ng/sample nih.gov
Average Recovery from OVS tubes94.5% (2.1% SD)80.7% (3.6% SD) nih.gov

*ISTD: Isotope-labeled internal standards, such as this compound, were used in the LC-MS/MS method for quantifying related organophosphates. nih.gov This table illustrates the superior performance of methods using such standards.

Contribution to Environmental Monitoring Programs and Residue Surveillance Methodologies

This compound significantly contributes to the reliability and accuracy of environmental monitoring programs and residue surveillance. nih.govwa.gov These programs are designed to assess the presence, levels, and fate of pesticides in various environmental compartments, including water, air, soil, and biota. desi.qld.gov.auwa.govnih.gov The data generated are crucial for evaluating environmental risk, ensuring regulatory compliance, and protecting ecosystems and human health. wa.gov

The effectiveness of any monitoring program hinges on the quality of its analytical methodology. The use of this compound as an internal standard in methods like LC-MS/MS and GC/HRMS allows for the sensitive and specific quantification of azinphos-methyl, even at trace levels found in environmental samples. nih.govepa.govwa.gov For example, a Washington State Department of Health report on pesticide air monitoring describes an LC-MS-MS method for determining azinphos-methyl and its oxon metabolite in air samples collected on XAD tubes. wa.gov The method involves extraction with a solution containing stable-isotope labeled internal standards to ensure accuracy. wa.gov

Similarly, monitoring programs for surface and groundwater rely on these advanced analytical techniques to detect pesticide contamination. desi.qld.gov.auwa.govcsic.es Studies monitoring pesticides in salmonid-bearing streams and groundwater at industrial sites list azinphos-methyl as a target analyte, requiring robust methods to achieve low detection limits. desi.qld.gov.auwa.gov The incorporation of this compound into these surveillance methodologies enhances data quality, providing a more accurate picture of environmental contamination and enabling more effective regulatory action. nih.govepa.gov

Table 3: Examples of Environmental Monitoring Studies Analyzing for Azinphos-methyl

Monitoring Program/StudyMatrixAnalytical Technique MentionedRole of ISTD* like this compoundSource
Washington State Pesticide Air MonitoringAir (XAD Tubes)LC-MS/MSUsed in desorption solution for accurate quantification. nih.govwa.gov
Washington State Surface Water MonitoringSurface Water (Salmonid-Bearing Streams)GC/MSSurrogates and lab control samples used to evaluate accuracy and recovery. wa.gov
Queensland Groundwater MonitoringGroundwaterNot specified, but target analytes include pesticides.Enables accurate quantification of low-level contamination. desi.qld.gov.au
Passive Air Sampling in Agricultural CommunityIndoor & Outdoor AirLC-MS/MSEssential for quantifying low concentrations resulting from spray drift. nih.gov

*ISTD: Isotope-labeled internal standard.

Emerging Research Frontiers and Future Perspectives for Azinphos Methyl D6 Studies

Integration of Deuterated Analogs with Advanced Omics Technologies for Mechanistic Insights

The fields of metabolomics and proteomics, collectively known as "omics" technologies, offer a powerful approach to understanding the complex biological responses of organisms to chemical stressors like pesticides. nih.gov The integration of deuterated internal standards, such as Azinphos-methyl-D6, with these advanced analytical platforms is a promising frontier for gaining detailed mechanistic insights into pesticide toxicity. clearsynth.com

In metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological system, deuterated standards are crucial for accurate quantification. scielo.org.co By providing a stable, non-naturally occurring internal reference, this compound can enhance the reliability of measurements of changes in the metabolome of an organism exposed to Azinphos-methyl (B128773). These changes can reveal the specific metabolic pathways disrupted by the pesticide, offering clues to its mode of action and potential biomarkers of exposure. nih.gov

Similarly, in proteomics, which investigates the entire complement of proteins in an organism, stable isotope labeling is a key technique for quantitative analysis. moravek.com While not a direct application of this compound itself, the principles of using isotopically labeled compounds are central. Future research could involve using deuterated amino acids in combination with this compound to simultaneously track the pesticide's impact on protein expression and its metabolic fate. This dual-labeling approach could elucidate how Azinphos-methyl exposure alters protein networks involved in detoxification, stress response, and other critical cellular processes. moravek.com The combination of omics data with the precise quantification afforded by deuterated standards can help build comprehensive models of the toxicodynamic interactions of pesticides at a molecular level. researchgate.net

Table 1: Potential Applications of this compound in Omics-Based Mechanistic Studies

Omics Technology Potential Application of this compound Mechanistic Insights Gained
Metabolomics Accurate quantification of Azinphos-methyl and its metabolites in biological samples. Identification of disrupted metabolic pathways, discovery of biomarkers of exposure and effect.
Proteomics Used as an internal standard for the parent compound while stable isotope-labeled amino acids are used for protein quantification. Understanding the impact of Azinphos-methyl on protein expression, identifying protein targets of toxicity.

| Transcriptomics | Correlation of gene expression changes with accurately quantified internal and external exposure levels of Azinphos-methyl. | Linking specific gene responses to defined pesticide concentrations, understanding regulatory networks. |

Development of Novel Sensing and In Situ Monitoring Techniques for Azinphos-methyl Residues

The development of sensitive and reliable methods for the on-site and real-time monitoring of pesticide residues in the environment is a significant research goal. Passive sampling devices (PSDs) are an emerging technology for the in situ monitoring of trace levels of hydrophobic contaminants like Azinphos-methyl in aquatic environments. researchgate.net These samplers accumulate pollutants over time, providing a time-weighted average concentration that can be more representative of the actual exposure than traditional grab samples.

A key challenge in passive sampling is the calibration of the uptake rate of the target analyte, which can be influenced by environmental factors such as water flow and temperature. The use of performance reference compounds (PRCs), which are pre-loaded into the sampler before deployment, is a novel approach to address this challenge. researchgate.net Isotope-labeled compounds, such as this compound, are ideal candidates for PRCs. The dissipation rate of the PRC from the sampler can be used to estimate the uptake rate of the native pesticide, allowing for more accurate quantification of its concentration in the environment. researchgate.net

Furthermore, the development of novel sensing technologies, such as biosensors and chemical sensors, for the rapid detection of Azinphos-methyl could be enhanced by the use of deuterated analogs. This compound could be used in the development and validation of these sensors to ensure their accuracy and specificity. For instance, it could be used to test for cross-reactivity and to calibrate the sensor response in complex environmental matrices.

Advanced Computational Modeling of Environmental Fate and Biological Interactions Using Labeled Data

Computational models are increasingly used to predict the environmental fate and transport of pesticides, as well as their potential for biological interactions and toxicity. The accuracy of these models is highly dependent on the quality of the input data. Isotope-labeled compounds like this compound can provide high-quality data to develop and validate more sophisticated and predictive computational models. battelle.org

In environmental fate modeling, radiolabeled compounds have traditionally been used to trace the movement and transformation of pesticides in soil and water. battelle.orgmdpi.com Stable isotope-labeled compounds like this compound offer a safer alternative for conducting similar studies, particularly in field settings. iaea.org By tracking the distribution and degradation of this compound in different environmental compartments, researchers can obtain precise data on parameters such as degradation rates, sorption coefficients, and leaching potential. This data can then be used to build more accurate models that predict the environmental concentrations of Azinphos-methyl under various scenarios. For instance, studies using labeled compounds have been crucial in understanding the binding of pesticides to soil organic matter. nih.gov

In the realm of biological interactions, data from studies using this compound can be used to develop pharmacokinetic and pharmacodynamic (PK/PD) models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Azinphos-methyl in organisms, as well as its interaction with target enzymes like acetylcholinesterase. nih.gov By providing accurate measurements of the internal dose of the pesticide and its metabolites, this compound can help to refine these models and improve their predictive power for assessing the risk to non-target organisms.

Table 2: Application of Labeled Data in Advanced Computational Modeling

Modeling Type Role of this compound Data Potential Outcome
Environmental Fate Modeling Provides accurate parameters for degradation, sorption, and transport. Improved prediction of pesticide concentrations in soil, water, and air.
Pharmacokinetic (PK) Modeling Delivers precise data on absorption, distribution, metabolism, and excretion. Better estimation of internal exposure and bioaccumulation in organisms.

| Pharmacodynamic (PD) Modeling | Helps to correlate internal dose with biological effects on target sites. | Enhanced understanding of the mechanisms of toxicity and risk assessment. |

Sustainable Chemical Synthesis and Application Methodologies for Isotope-Labeled Compounds in Environmental Science

The synthesis of isotopically labeled compounds can be a complex and costly process, often involving multiple steps and the use of hazardous reagents. mdpi.com A significant emerging research frontier is the development of sustainable and "green" chemical synthesis methodologies for producing deuterated compounds like this compound. researchgate.net

The application of these sustainable synthesis methods to produce a wider range of isotope-labeled environmental contaminants will be crucial for advancing research in environmental science. By making these essential tools more accessible and environmentally friendly to produce, researchers can conduct more extensive and complex studies on the fate and effects of pesticides and other pollutants. The principles of green chemistry are not only important for the synthesis of these compounds but also for their application in environmental research, promoting a more sustainable approach to scientific investigation. scielo.org.mx

Q & A

Q. What is the role of Azinphos-methyl-D6 in analytical chemistry, and how does its deuterated structure enhance experimental accuracy?

this compound is a deuterated analog of azinphos-methyl, primarily used as an internal standard in mass spectrometry (MS) to improve quantification accuracy via isotope dilution. The deuterium atoms reduce isotopic interference with the target analyte, ensuring precise calibration curves. Methodologically, researchers should prepare calibration solutions with known concentration ratios of this compound to the non-deuterated compound, followed by MS/MS analysis to validate signal separation and linearity .

Q. What are the standard protocols for preparing this compound solutions in environmental sample analysis?

Typical protocols involve dissolving this compound in acetonitrile or methanol at concentrations ranging from 1–100 µg/mL. For environmental matrices (e.g., water, soil), spike recovery experiments are critical: add the deuterated compound to samples during extraction, then quantify recovery rates using LC-MS/MS. Ensure solvent purity and storage at –20°C to prevent degradation. Cross-validate with certified reference materials (CRMs) to confirm method robustness .

Q. How do researchers validate the specificity of this compound in chromatographic separations?

Specificity validation requires analyzing blank matrices spiked with this compound alongside potential interferents (e.g., metabolites or co-eluting pesticides). Use high-resolution LC-MS/MS with optimized collision energies to distinguish isotopic peaks. Document retention time stability (±2%) and signal-to-noise ratios (>10:1) across multiple runs. Reference NIST spectral libraries for fragmentation pattern alignment .

Advanced Research Questions

Q. What experimental strategies resolve discrepancies in this compound recovery rates during sample preparation?

Discrepancies often arise from matrix effects or incomplete extraction. To address this:

  • Perform matrix-matched calibration by spiking deuterated standards into pre-extracted blank matrices.
  • Compare recovery rates across different extraction methods (e.g., QuEChERS vs. solid-phase extraction).
  • Apply post-column infusion to identify ion suppression/enhancement zones in LC-MS/MS .

Q. How can researchers optimize LC-MS/MS parameters for this compound quantification in complex biological samples?

Optimization steps include:

  • Tuning declustering potentials and collision cell exit voltages to maximize precursor/product ion transitions (e.g., m/z 318 → 132 for this compound).
  • Using dynamic multiple reaction monitoring (dMRM) to enhance sensitivity in high-background matrices.
  • Validating carryover effects by injecting blank solvents after high-concentration samples .

Q. What statistical methods are recommended for assessing inter-laboratory variability in this compound data?

Apply ANOVA to compare results across laboratories, focusing on precision (RSD <15%) and bias (±20% of reference values). Use Grubbs’ test to identify outliers and Mandel’s h/k statistics to evaluate systematic vs. random errors. Report expanded uncertainties (k=2) in accordance with ISO/IEC 17025 guidelines .

Q. How do researchers address cross-contamination risks when handling this compound in multi-analyte studies?

Implement strict laboratory protocols:

  • Segregate glassware and pipettes used for deuterated compounds.
  • Perform serial injections of solvent blanks between analyte batches.
  • Validate cross-talk in MS detectors by analyzing mixed standards containing structurally similar deuterated/non-deuterated pairs .

Data Interpretation & Contradiction Management

Q. How should conflicting data on this compound stability under varying pH conditions be analyzed?

Contradictory stability data require meta-analysis of experimental conditions:

  • Compare hydrolysis rates across studies, noting differences in temperature, buffer systems, and LC column chemistries.
  • Replicate critical experiments using controlled pH buffers (e.g., pH 2–12) and monitor degradation via time-course MS analysis.
  • Apply Arrhenius modeling to extrapolate shelf-life under storage conditions .

Q. What criteria determine the suitability of this compound as an internal standard for novel azinphos-methyl metabolites?

Validate co-elution patterns, isotopic purity (>99% D6), and absence of cross-reactivity with metabolites. Use stable isotope labeling (SIL) assays to confirm that the deuterated standard does not share fragment ions with metabolites. Cross-check against non-deuterated analogs in MS/MS spectral libraries .

Methodological Best Practices

Q. What steps ensure reproducibility when scaling up this compound-based methods for regulatory compliance?

  • Document all parameters: column lot numbers, MS source cleaning schedules, and mobile phase pH.
  • Participate in proficiency testing programs (e.g., ERA, EURL) to benchmark results against international labs.
  • Archive raw data and processing algorithms (e.g., integration thresholds) for audit trails .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.